molecular formula C10H10N2OS B14438989 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol CAS No. 80200-19-7

4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol

Cat. No.: B14438989
CAS No.: 80200-19-7
M. Wt: 206.27 g/mol
InChI Key: BCGJXVIMGUEHJT-UHFFFAOYSA-N
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Description

4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol is a heterocyclic compound that features a pyrazole ring bonded to a phenol group through a sulfanyl (thioether) linkage. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol typically involves the reaction of a pyrazole derivative with a phenol derivative under specific conditions. One common method is the nucleophilic substitution reaction where a pyrazole derivative reacts with a phenol derivative in the presence of a base . The reaction conditions often include solvents like acetonitrile and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol or pyrazole rings .

Mechanism of Action

The mechanism of action of 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfur-containing pyrazoles such as:

Uniqueness

4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol is unique due to its specific combination of a pyrazole ring, a phenol group, and a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

80200-19-7

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-(pyrazol-1-ylmethylsulfanyl)phenol

InChI

InChI=1S/C10H10N2OS/c13-9-2-4-10(5-3-9)14-8-12-7-1-6-11-12/h1-7,13H,8H2

InChI Key

BCGJXVIMGUEHJT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CSC2=CC=C(C=C2)O

Origin of Product

United States

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